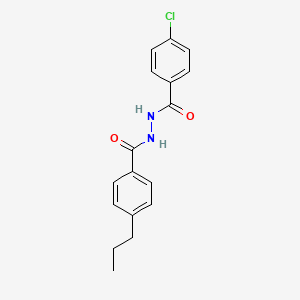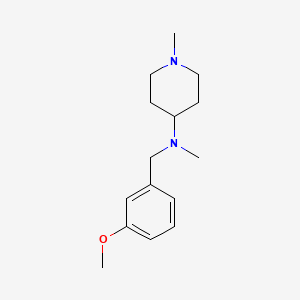
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine, also known as MDPV, is a synthetic stimulant drug that belongs to the cathinone class. It is a potent psychostimulant that has been found to have similar effects to cocaine and amphetamines. MDPV has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health.
作用机制
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their availability in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, resulting in a potent psychostimulant effect.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also induces hyperactivity, agitation, and euphoria in humans. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high potential for abuse and addiction due to its potent psychoactive effects.
实验室实验的优点和局限性
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been used as a research tool to study the effects of stimulants on the central nervous system. It has been found to have a high affinity for the dopamine transporter, making it a useful tool for studying the dopamine system. However, due to its high potential for abuse and addiction, caution must be taken when handling N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the laboratory.
未来方向
There are several future directions for research on N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine. One area of research is the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine in the treatment of dopamine-related disorders such as ADHD. Another area of research is the development of novel treatments for addiction and abuse of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and other stimulant drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its potential long-term effects on human health.
Conclusion:
In conclusion, N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is a potent psychoactive stimulant drug that has gained notoriety as a designer drug due to its abuse potential and adverse effects on human health. It has been extensively studied in the field of pharmacology as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has a high potential for abuse and addiction, and caution must be taken when handling it in the laboratory. Future research is needed to fully understand the potential therapeutic applications of N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine and its long-term effects on human health.
合成方法
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine is synthesized through a complex chemical process that involves the reaction of piperidine with 3,4-methylenedioxyphenylpropan-2-one (MDP2P) in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chemical reactions and recrystallization steps to obtain pure N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine.
科学研究应用
N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been extensively studied in the field of pharmacology due to its potent psychoactive effects. It has been used as a research tool to study the effects of stimulants on the central nervous system. N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This has led to the hypothesis that N-(3-methoxybenzyl)-N,1-dimethyl-4-piperidinamine may have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-7-14(8-10-16)17(2)12-13-5-4-6-15(11-13)18-3/h4-6,11,14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEZOWDEYWWOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)
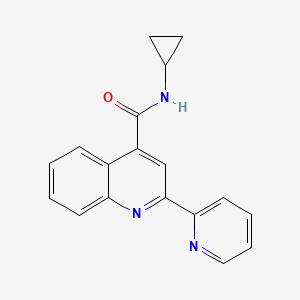
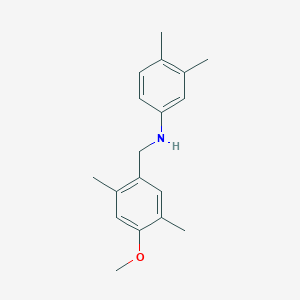
![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5668526.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
![2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5668553.png)

![8-[3-(1H-indol-3-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668575.png)
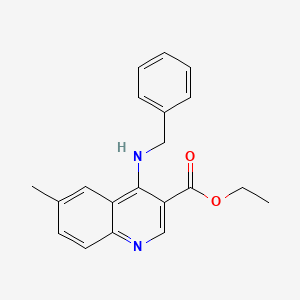
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5668584.png)
